molecular formula C14H12F3NO B1399711 C-(3'-Trifluoromethoxybiphenyl-4-yl)-methylamine CAS No. 783299-11-6

C-(3'-Trifluoromethoxybiphenyl-4-yl)-methylamine

Cat. No.: B1399711
CAS No.: 783299-11-6
M. Wt: 267.25 g/mol
InChI Key: LUPKXLCHTBSWLJ-UHFFFAOYSA-N
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Description

C-(3’-Trifluoromethoxybiphenyl-4-yl)-methylamine is a compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The trifluoromethoxy group and the methylamine group attached to the biphenyl structure impart unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3’-Trifluoromethoxybiphenyl-4-yl)-methylamine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of C-(3’-Trifluoromethoxybiphenyl-4-yl)-methylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

C-(3’-Trifluoromethoxybiphenyl-4-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halides, amines, and alcohols are used under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted biphenyl derivatives.

Scientific Research Applications

C-(3’-Trifluoromethoxybiphenyl-4-yl)-methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where biphenyl derivatives have shown efficacy.

    Industry: The compound is used in the development of materials with specific properties, such as in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of C-(3’-Trifluoromethoxybiphenyl-4-yl)-methylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the methylamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    DPC423: A highly potent and selective inhibitor of human coagulation factor Xa, with a similar biphenyl structure.

    SN429: Another biphenyl derivative with potent anticoagulant properties.

Uniqueness

C-(3’-Trifluoromethoxybiphenyl-4-yl)-methylamine is unique due to the presence of both the trifluoromethoxy and methylamine groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other biphenyl derivatives.

Properties

IUPAC Name

[4-[3-(trifluoromethoxy)phenyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)19-13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPKXLCHTBSWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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